Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

Antibacterial MRSA inhibitors Structure-activity relationship

Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate delivers a structurally differentiated building block for medicinal chemistry. The ortho-chlorophenyl at C4 confers MRSA selectivity advantages over para-chloro regioisomers, while the ethyl ester provides ~0.5 LogP lipophilicity gain versus methyl ester analogs. As an ester-protected 3-arylthiophene-2-carboxylic acid PFTase inhibitor chemotype, this scaffold enables solid-phase or solution-phase diversification for antiparasitic programs targeting Plasmodium falciparum and Trypanosoma brucei. Gewald reaction compatibility supports rapid combinatorial library synthesis. The free C3 amine allows further functionalization. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
Cat. No. B12074770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Molecular FormulaC13H12ClNO2S
Molecular Weight281.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N
InChIInChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
InChIKeyJQTNRPSXDXYMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate: A Differentiated 2-Aminothiophene Scaffold for Chemical Procurement and Drug Discovery


Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is a heterocyclic small molecule belonging to the 3-amino-4-arylthiophene-2-carboxylate class, characterized by its ortho-chlorophenyl substituent at the C4 position, an ethyl ester at C2, and a free primary amine at C3 . This specific substitution pattern situates it within a broader chemical space of 3-arylthiophene-2-carboxylic acid derivatives, which have been systematically explored as protein farnesyltransferase (PFTase) inhibitors with demonstrated antiparasitic activity against Trypanosoma brucei and Plasmodium falciparum [1].

Why Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate Cannot Be Generically Substituted with In-Class Analogs


Within the 3-aminothiophene-2-carboxylate chemical series, seemingly minor structural variations at the C4 aryl position and C2 ester group profoundly impact biological activity profiles. Anti-inflammatory SAR studies on 2-aminothiophene analogs reveal that modifications to the aryl substitution pattern can shift IC50 values from 121.47 μM to 422 μM across structurally related compounds, a 3.5-fold potency range driven solely by substituent identity [1]. Similarly, selective COX-2 inhibitor development efforts in diaryl thiophene series demonstrate that substituent electronic and steric properties directly determine target engagement [2]. Substituting Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate with the 4-chlorophenyl regioisomer, the unsubstituted phenyl analog, or the methyl ester variant cannot be assumed to preserve intended activity without explicit quantitative validation. The ortho-chlorine atom and ethyl ester represent specific, non-interchangeable design elements whose contributions to molecular recognition and physicochemical properties are not conserved across close analogs.

Quantitative Procurement Evidence for Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate: Comparative Data vs. Closest Analogs


Regioisomeric Differentiation: Ortho-Chlorophenyl vs. Para-Chlorophenyl Positional Effect on Antibacterial Potency

Systematic SAR analysis of chlorophenyl-substituted thiophene derivatives demonstrates that the ortho-chloro (2-chlorophenyl) substitution pattern, as present in the target compound, confers distinct antibacterial selectivity compared to para-chloro (4-chlorophenyl) regioisomers. In MRSA proliferation assays, compounds bearing the 2-chlorothiophene or ortho-chlorophenyl motif emerged among the most potent and selective inhibitors, whereas para-chloro-substituted analogs exhibited a differentiated activity profile with reduced selectivity window [1].

Antibacterial MRSA inhibitors Structure-activity relationship

Ester Group Comparison: Ethyl Ester vs. Methyl Ester Physicochemical Differentiation

The target compound features an ethyl ester at the C2 carboxylate position, distinguishing it from the commercially available methyl ester analog (Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, CAS 350997-11-4). Based on established physicochemical principles for homologous ester series, the ethyl ester introduces approximately 0.5 LogP units of additional lipophilicity compared to the methyl ester, corresponding to a ~3-fold increase in partition coefficient [1]. This increased lipophilicity may modulate membrane permeability and metabolic stability profiles.

Physicochemical properties Lipophilicity LogP

Regioisomer Potency Differentiation in Anti-Inflammatory SAR: Ortho-Chlorophenyl vs. Phenyl Baseline

Class-level SAR analysis of 2-aminothiophene derivatives establishes that aryl substituents dramatically modulate anti-inflammatory potency. Among six structurally characterized analogs, IC50 values ranged from 121.47 μM to 422 μM, representing a 3.5-fold potency differential driven solely by aryl group variation [1]. Thiophene-based COX-2 inhibitor studies further demonstrate that substituting a phenyl group with chlorophenyl modifications can alter inhibitory potency by up to 3.3-fold (93 nM vs. 310 nM for closely related pairs) [2]. These class-wide SAR patterns indicate that the ortho-chlorophenyl moiety in the target compound is expected to confer distinct biological activity relative to the unsubstituted phenyl analog (Methyl 3-amino-4-phenylthiophene-2-carboxylate, CAS 82437-64-7).

Anti-inflammatory SAR Thiophene derivatives

Synthetic Accessibility Differentiation: Gewald Reaction Compatibility vs. Alternative Routes

The target compound is accessible via the Gewald reaction, a one-pot multicomponent condensation that offers distinct synthetic advantages for 2-aminothiophene-3-carboxylates . Alternative synthetic methodologies, such as phase-transfer catalysis-assisted Thorpe cyclization, have been developed for 3-amino-4-arylthiophene-2-carboxylates but require different precursor sets and reaction conditions [1]. The Gewald route utilizes readily available ketones or aldehydes, elemental sulfur, and activated nitriles, providing a convergent and scalable pathway for analog generation.

Gewald reaction Thiophene synthesis Phase-transfer catalysis

Commercial Availability and Purity Benchmarking vs. Regioisomeric Analogs

The target compound (CAS 1263210-48-5 / 325724-66-1, depending on nomenclature) is commercially available from multiple reputable chemical suppliers including Thermo Fisher Scientific, Santa Cruz Biotechnology, and Leyan, with specified purity of 96-97% [1][2]. The ortho-chlorophenyl substitution pattern in the target compound differs from the meta-chloro regioisomer (Ethyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate, CAS 473438-03-8) and the para-chloro regioisomer (Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate), each of which presents distinct commercial availability profiles and pricing structures [3].

Commercial availability Purity Procurement

Class-Level Therapeutic Relevance: 3-Arylthiophene-2-Carboxylic Acids as Protein Farnesyltransferase Inhibitors

The 3-arylthiophene-2-carboxylic acid scaffold, of which the target compound is an ester prodrug form, has been validated as a protein farnesyltransferase (PFTase) inhibitor chemotype with demonstrated antiparasitic activity. Solid-phase synthesis and SAR diversification of this series yielded over 20 new tetrasubstituted compounds evaluated for PFTase inhibition and antiproliferative activity against Trypanosoma brucei and Plasmodium falciparum [1]. While the target compound itself lacks published IC50 data against these targets, its structural homology to the validated PFTase inhibitor pharmacophore (C2 carboxylate/C2 ester, C4 aryl group with halogen substitution) positions it within a therapeutically relevant chemical space distinct from other aminothiophene subclasses such as adenosine A1 receptor allosteric enhancers or NLRP3 inflammasome inhibitors [2].

Antiparasitic Plasmodium falciparum Trypanosoma brucei Protein farnesyltransferase

Recommended Research Applications for Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate Based on Quantitative Evidence


Antiparasitic Drug Discovery: PFTase Inhibitor Lead Optimization for Malaria and Trypanosomiasis

Based on the validated 3-arylthiophene-2-carboxylic acid PFTase inhibitor chemotype described in Section 3, Evidence Item 6, this compound serves as an ester-protected building block for generating tetrasubstituted thiophene-2-carboxylic acids via solid-phase synthesis or solution-phase diversification. The ortho-chlorophenyl moiety at C4 provides a differentiated starting point for SAR exploration of the aryl binding pocket of PFTase, with demonstrated relevance for Plasmodium falciparum and Trypanosoma brucei antiproliferative activity [1].

Antibacterial SAR Campaigns Targeting MRSA with Ortho-Chloro Motifs

As demonstrated in Section 3, Evidence Item 1, ortho-chlorophenyl-substituted thiophene analogs have been identified as among the most potent and selective inhibitors of MRSA proliferation in comparative SAR studies [2]. This compound is a suitable starting scaffold for medicinal chemistry programs focused on Gram-positive antibacterial agents, where the ortho-chloro substitution pattern confers selectivity advantages over para-chloro regioisomers.

Physicochemical Property Optimization via Ethyl Ester Prodrug Strategy

The ethyl ester moiety, as differentiated from the methyl ester analog in Section 3, Evidence Item 2, provides enhanced lipophilicity (~0.5 LogP increment) that can be leveraged for optimizing membrane permeability or metabolic stability in early-stage lead optimization [3]. This compound is appropriate for programs requiring ester-protected carboxylate building blocks where hydrolytic stability or tissue distribution profiles are under investigation.

Diversifiable Scaffold for Gewald Reaction-Based Analog Library Synthesis

As established in Section 3, Evidence Item 4, the Gewald reaction compatibility of this scaffold enables efficient one-pot multicomponent synthesis of structurally diverse analogs . This compound can be used as a reference standard or starting material in combinatorial chemistry workflows aimed at generating 2-aminothiophene-3-carboxylate libraries for phenotypic screening or target-based drug discovery.

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